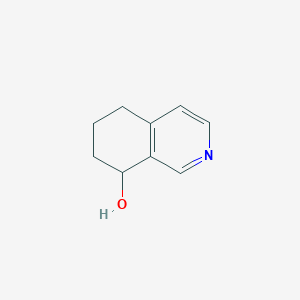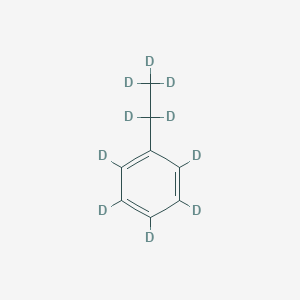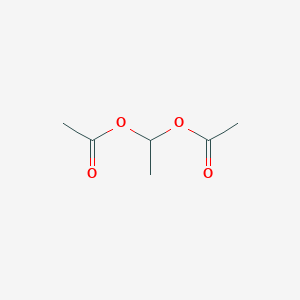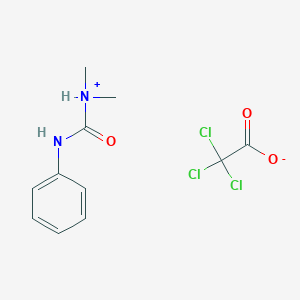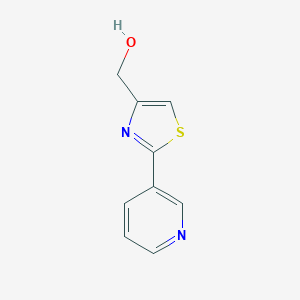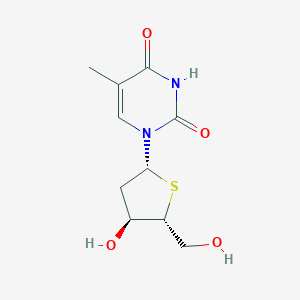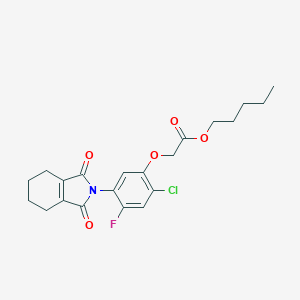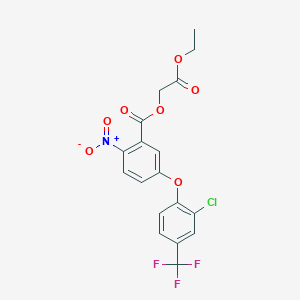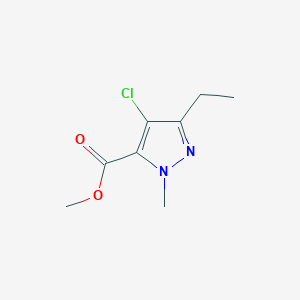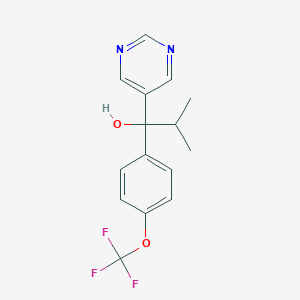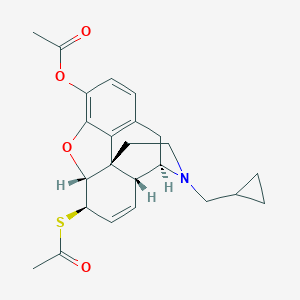![molecular formula C7H10N2O2 B166226 N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 126484-96-6](/img/structure/B166226.png)
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, also known as MOHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOHA is a bicyclic compound that belongs to the class of azabicyclo compounds and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, and its deficiency has been linked to various neurological disorders.
Biochemische Und Physiologische Effekte
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which leads to increased levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for non-specific binding.
Zukünftige Richtungen
There are several future directions for research on N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in the treatment of neurological disorders.
2. Development of new N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide derivatives with improved pharmacological properties.
3. Investigation of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide as a tool for studying the role of acetylcholine in the brain.
4. Exploration of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide in the development of new pesticides and insecticides.
In conclusion, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide can be synthesized through a multistep process involving the reaction of various chemical precursors. One of the most commonly used methods for synthesizing N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide involves the reaction of 2-azabicyclo[3.1.0]hex-3-ene with methyl isocyanate, followed by N-methylation of the resulting product. The final step involves the oxidation of the N-methyl group to form N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been investigated as a potential lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
126484-96-6 |
|---|---|
Produktname |
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(11)7-3-4(7)2-5(10)9-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10) |
InChI-Schlüssel |
HFCKOBDZXLBXCA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C12CC1CC(=O)N2 |
Kanonische SMILES |
CNC(=O)C12CC1CC(=O)N2 |
Synonyme |
2-Azabicyclo[3.1.0]hexane-1-carboxamide,N-methyl-3-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



